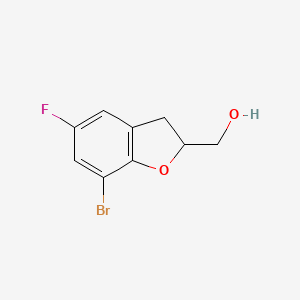

(7-Bromo-5-fluoro-2,3-dihidro-1-benzofuran-2-il)metanol

Descripción general

Descripción

“(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling . These methods have fewer side reactions and high yield, making them conducive for constructing complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . These compounds have shown significant anticancer activity against the human ovarian cancer cell line A2780 .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds contribute to their diverse pharmacological activities. For example, fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzofurano han mostrado actividades anticancerígenas significativas. Por ejemplo, ciertos benzofuranos sustituidos exhiben efectos inhibitorios del crecimiento celular en varias líneas celulares de cáncer, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del sistema nervioso central, melanoma y cáncer de ovario .

Agentes Antimicrobianos

El andamiaje de benzofurano está emergiendo como una estructura potente para desarrollar nuevos agentes antimicrobianos. En particular, los sustituyentes que contienen halógenos o grupos hidroxilo en la posición 4 del benzofurano han demostrado una buena actividad antimicrobiana .

Síntesis de Productos Naturales

Los anillos de benzofurano son componentes clave en la síntesis total de productos naturales. La síntesis a menudo implica reacciones de acoplamiento catalizadas por paladio y mediadas por cobre, lo que indica la importancia de los derivados de benzofurano en la química medicinal .

Mecanismo De Acción

The mechanism of action of benzofuran compounds is related to their strong biological activities. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety and Hazards

Direcciones Futuras

The future research of benzofuran compounds is promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMRWQRFKVPWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![[2-(4-Butylphenyl)ethenyl]boronic acid](/img/structure/B1374591.png)